molecular formula C11H16N2O B13159772 N-[2-(4-aminophenyl)propan-2-yl]acetamide

N-[2-(4-aminophenyl)propan-2-yl]acetamide

Cat. No.: B13159772
M. Wt: 192.26 g/mol
InChI Key: SPVRTWCWKKFEMH-UHFFFAOYSA-N
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Description

N-[2-(4-aminophenyl)propan-2-yl]acetamide is an organic compound with the molecular formula C11H16N2O It is characterized by the presence of an acetamide group attached to a 2-(4-aminophenyl)propan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-aminophenyl)propan-2-yl]acetamide typically involves the reaction of 4-aminophenylpropan-2-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as pyridine, to facilitate the acylation process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-aminophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted acetamide derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-aminophenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-aminophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(4-aminophenyl)propan-2-yl]acetamide can be compared with other similar compounds, such as:

    N-[2-(4-aminophenyl)ethyl]acetamide: Differing by the length of the alkyl chain, which may affect its chemical and biological properties.

    N-[2-(4-aminophenyl)propan-2-yl]propionamide: Differing by the acyl group, which may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-[2-(4-aminophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H16N2O/c1-8(14)13-11(2,3)9-4-6-10(12)7-5-9/h4-7H,12H2,1-3H3,(H,13,14)

InChI Key

SPVRTWCWKKFEMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C1=CC=C(C=C1)N

Origin of Product

United States

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